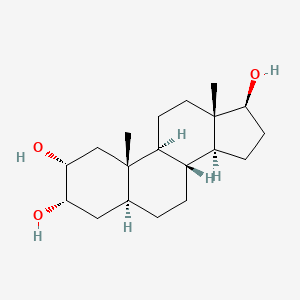

Androstane-2,3,17-triol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Androstane-2,3,17-triol, also known as this compound, is a useful research compound. Its molecular formula is C19H32O3 and its molecular weight is 308.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Neurochemical Effects

Androstane-2,3,17-triol has been investigated for its potential as a neurochemical agent. Research indicates that certain androstane steroids can alter hypothalamic functions when administered nasally. This method allows for non-invasive delivery directly to the chemoreceptors in the nasal passage, potentially influencing behavior and physiological responses such as anxiety reduction and autonomic functions like heart rate and body temperature regulation . The ability to target the hypothalamus through this route highlights its significance in treating psychological conditions.

1.2 Immunomodulation

In clinical trials, this compound has shown promise as an immunomodulator. Specifically, it was evaluated for its effects on cholesterol levels and vaccine enhancement in elderly subjects. The compound was administered through buccal tablets and subcutaneous injections, demonstrating safety and rapid clearance from the body. Notably, it exhibited a cholesterol-lowering effect in healthy individuals but not in those with hyperlipidemia . This suggests its potential role in managing cardiovascular health.

1.3 Cancer Research

The compound's cytotoxic properties have been explored in cancer research. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including glioblastoma and lymphoma cells. The mechanism appears to be independent of traditional androgen and estrogen receptors, indicating a novel pathway for cancer treatment . The potential for this compound to inhibit tumor growth positions it as a candidate for further investigation in oncology.

Biological Mechanisms

2.1 Hormonal Regulation

This compound acts as a metabolite of testosterone and plays a crucial role in modulating hormonal responses. It has been shown to inhibit the hypothalamic-pituitary-adrenal (HPA) axis reactivity to stress by binding to estrogen receptors (ERβ), which may help mitigate stress-related disorders . This regulatory effect on hormonal pathways underscores its importance in neuroendocrine research.

2.2 Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been linked to reduced neuronal damage and improved outcomes in models of neurodegeneration . These findings suggest that this compound could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Phase I Clinical Trial (2011) | Evaluate safety and pharmacokinetics of this compound | Safe for short-term use; effective in lowering cholesterol |

| Neurochemical Study (1996) | Assess effects on hypothalamic function | Significant reduction in anxiety behaviors with nasal administration |

| Cancer Cell Study (2020) | Investigate cytotoxic effects on glioblastoma | Induced apoptosis at low concentrations; potential for cancer therapy |

特性

CAS番号 |

56524-83-5 |

|---|---|

分子式 |

C19H32O3 |

分子量 |

308.5 g/mol |

IUPAC名 |

(2R,3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,17-triol |

InChI |

InChI=1S/C19H32O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 |

InChIキー |

FHVHGYDNLNQVRZ-XGRAFVIBSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(C4)O)O)C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C |

正規SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC(C(C4)O)O)C |

同義語 |

5 alpha-androstane-2 alpha, 3 alpha,17 beta-triol androstane-2,3,17-triol androstane-2,3,17-triol, (2beta,3alpha,5alpha,17beta)-isomer androstane-2,3,17-triol, (2beta,3beta,5alpha,17beta)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。